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This document provides a detailed overview of the application of novolac resins in photoresists,
a critical component in microfabrication and semiconductor manufacturing.[1][2] These notes
include the fundamental chemistry, experimental protocols for photoresist processing, and
guantitative data for process optimization.

Introduction to Novolac-Based Photoresists

Novolac resins are phenol-formaldehyde polymers that serve as the backbone of a widely used
class of photoresists.[1][2] Specifically, in positive-tone photoresists, novolac resins are
combined with a photoactive compound (PAC), most commonly a diazonaphthoquinone (DNQ).
[1][3][4] This combination provides excellent adhesion, thermal stability, and etch resistance,
making them a cornerstone material in photolithography.[1][3]

The functionality of these photoresists relies on a change in the solubility of the novolac resin in
an aqueous alkaline developer upon exposure to ultraviolet (UV) light.[4] In its unexposed
state, the DNQ acts as a dissolution inhibitor, preventing the novolac resin from dissolving in
the developer.[4] Upon exposure to UV radiation, the DNQ undergoes a chemical
transformation, converting into a carboxylic acid, which in turn increases the dissolution rate of
the novolac resin in the exposed areas.[2][5]

Chemical Principles and Signaling Pathway
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The key chemical transformation in DNQ-novolac photoresists is the photolysis of the
diazonaphthoquinone (DNQ). This process can be summarized in the following steps:

o Photoexcitation: The DNQ molecule absorbs a photon of UV light, typically in the range of
350-450 nm, leading to an excited state.[2]

» Nitrogen Elimination: The excited DNQ molecule undergoes a Wolff rearrangement,
eliminating a molecule of nitrogen gas (N2) and forming a highly reactive ketene
intermediate.[2][6]

o Hydrolysis: In the presence of water molecules within the photoresist film, the ketene
intermediate is hydrolyzed to form indene carboxylic acid.[2]

This newly formed carboxylic acid is highly soluble in the aqueous alkaline developer, and its
presence renders the exposed regions of the novolac resin soluble.

Fig. 1: Novolac resin structure and DNQ photolysis pathway.

Quantitative Data for Novolac-Based Photoresists

The performance of a photoresist is characterized by several key parameters. The following
table summarizes typical properties and processing parameters for novolac-based
photoresists.
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Parameter

Typical Value/Range

Description

Resin Composition

Novolac Resin

15-30% by weight

Phenol-formaldehyde polymer
binder.[3]

Photoactive Compound (PAC)

~20% by weight of novolac

Typically Diazo-
naphthoquinone (DNQ).[7]

Solvent

Balance

e.g., Propylene glycol
monomethyl ether acetate
(PGMEA).[3]

Physical Properties

Solids Content

28.3% (for AZ 5214E)

Percentage of non-volatile

components.[8][9]

Viscosity

24.0 cSt at 25°C (for AZ
5214E)

Affects spin coating thickness.

[8][°]

Processing Parameters

Spin Speed

2000 - 6000 rpm

Determines the film thickness.

Film Thickness

1.14 - 1.98 pm (for AZ 5214E
at 2000-6000 rpm)

Thickness of the photoresist

layer.[9]

Soft Bake

90 - 110 °C for 60-120 s

To remove excess solvent

before exposure.

Exposure Wavelength

310 - 420 nm

Spectral sensitivity range for

DNQ-novolac resists.[8]

Exposure Dose

Varies with resist and

thickness

Energy required for complete

PAC conversion.

Post-Exposure Bake (PEB)

110 - 130 °C for 1-5 min

To reduce standing wave
effects and improve resolution.
[10]

Developer

0.26N TMAH (Tetramethyl-

ammonium hydroxide)

Aqueous alkaline solution for

development.[7]
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Time required to dissolve

Development Time 30-60s ]
exposed regions.

Performance Metrics

i ] ) The smallest feature size that
Resolution Sub-micron to several microns )
can be reliably patterned.

o ) The minimum exposure dose
Sensitivity Varies i
to clear the resist.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in using novolac-
based photoresists for photolithography.

» Dissolution of Novolac Resin: In a clean, dry amber glass bottle, dissolve the novolac resin in
the chosen solvent (e.g., PGMEA) at the desired weight percentage (typically 15-30%).[3]
Use a magnetic stirrer to ensure complete dissolution. This may take several hours.

o Addition of Photoactive Compound: Once the resin is fully dissolved, add the DNQ
photoactive compound. The amount is typically around 20% of the novolac resin's weight.[7]

e Mixing: Continue stirring the solution in the dark until the DNQ is completely dissolved.

o Filtration: Filter the photoresist solution through a 0.2 pm or 0.1 um filter to remove any
particulate contaminants.[8]

o Storage: Store the formulated photoresist in a tightly sealed, light-proof container at the
recommended temperature (typically refrigerated).

The following diagram illustrates the standard workflow for positive-tone photolithography using
a DNQ-novolac photoresist.
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Positive Tone Photolithography Workflow
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Fig. 2: Standard photolithography workflow for positive resists.

© 2025 BenchChem. All rights reserved. 5/10

Tech Support


https://www.benchchem.com/product/b1633637?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Substrate Preparation:

o Clean the substrate (e.qg., silicon wafer) using a standard cleaning procedure (e.g.,
Piranha clean or RCA clean) to remove organic and inorganic contaminants.

o Dehydrate the substrate by baking it on a hotplate at 150-200°C for at least 30 minutes to
ensure good photoresist adhesion.

o Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), if necessary.
Spin Coating:
o Dispense the photoresist onto the center of the substrate.

o Spin the substrate at a predetermined speed (e.g., 2000-6000 rpm) for 30-60 seconds to
achieve the desired film thickness. The final thickness is inversely proportional to the
square root of the spin speed.

Soft Bake (Pre-bake):

o Place the coated substrate on a hotplate at a temperature between 90°C and 110°C for 60
to 120 seconds. This step removes the majority of the solvent from the photoresist film.

Exposure:
o Align the photomask over the photoresist-coated substrate.

o Expose the substrate to UV light of the appropriate wavelength (e.g., i-line at 365 nm) with
a specific dose. The optimal dose depends on the photoresist thickness and sensitivity.

Post-Exposure Bake (PEB):

o (Optional but recommended for high-resolution features) Bake the substrate on a hotplate
at a temperature between 110°C and 130°C for 60 to 120 seconds.[10] This step helps to
reduce the effects of standing waves in the resist and smooth the feature sidewalls.

Development:
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o Immerse the substrate in an aqueous alkaline developer, such as 0.26N TMAH, for a
specified time (typically 30-60 seconds).[7] Agitation can be used to improve the uniformity
of the development.

o The exposed regions of the photoresist will dissolve in the developer.

Rinse and Dry:

o Rinse the substrate with deionized (DI) water to stop the development process.

o Dry the substrate using a nitrogen gun.

Hard Bake (Post-bake):

o Bake the substrate on a hotplate or in an oven at a temperature of 120-150°C for several
minutes. This step improves the adhesion and chemical resistance of the patterned
photoresist for subsequent etching or deposition processes.

Pattern Transfer (Etching or Deposition):

o Use the patterned photoresist as a mask for subsequent processes like wet etching, dry
etching (e.g., reactive ion etching), or material deposition (e.g., metal evaporation).

Resist Stripping:

o After the pattern transfer is complete, remove the remaining photoresist using a suitable
solvent (e.g., acetone or a commercial resist stripper).

Negative Tone Process with Novolac Resins

While DNQ-novolac resists are inherently positive-tone, some formulations, like AZ 5214E, can
be used in an "image reversal" mode to create negative-tone patterns.[8][9] This is achieved
through a post-exposure bake that induces cross-linking in the exposed areas, rendering them
insoluble in the developer.[8] A subsequent flood exposure makes the previously unexposed
areas soluble.
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Image Reversal (Negative Tone) Workflow
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Fig. 3: Image reversal workflow for negative tone patterns.
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By following these protocols and understanding the underlying chemical principles, researchers
can effectively utilize novolac-based photoresists for a wide range of microfabrication
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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